molecular formula C6H11NaO3 B611564 UMB-68 sodium CAS No. 581099-89-0

UMB-68 sodium

Cat. No.: B611564
CAS No.: 581099-89-0
M. Wt: 154.1408
InChI Key: RKKDHFJDHVHVLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

UMB 68 can be synthesized through the reaction of gamma-hydroxybutyric acid with sodium hydroxide. The reaction typically involves dissolving gamma-hydroxybutyric acid in water, followed by the addition of sodium hydroxide to form the sodium salt . The reaction is carried out at room temperature and the product is isolated by evaporation of the solvent.

Industrial Production Methods

Industrial production of UMB 68 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

UMB 68 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

UMB 68 exerts its effects by selectively binding to gamma-hydroxybutyric acid receptors. This binding inhibits the activity of these receptors, which are involved in various neurological processes. The compound does not interact significantly with gamma-aminobutyric acid type A or gamma-aminobutyric acid type B receptors, making it a specific tool for studying gamma-hydroxybutyric acid receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UMB 68 is unique due to its selective binding to gamma-hydroxybutyric acid receptors without significant interaction with gamma-aminobutyric acid type A or gamma-aminobutyric acid type B receptors. This specificity makes it a valuable tool for research in neuroscience and pharmacology .

Properties

IUPAC Name

sodium;4-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDHFJDHVHVLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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